3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-ethyl-2-(beta-D-glucopyranosyloxy)-6-hydroxyphenyl]-1-propanone
Description
This compound is a structurally complex molecule featuring a 2,3-dihydro-1,4-benzodioxin moiety linked via a propanone bridge to a substituted phenyl ring. The phenyl group is further modified with a 4-ethyl group, a hydroxyl group at position 6, and a beta-D-glucopyranosyloxy substituent at position 2. The benzodioxin core is associated with diverse biological activities, including anti-inflammatory and antihepatotoxic effects, as observed in structurally related compounds .
Properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[4-ethyl-2-hydroxy-6-[(2S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O10/c1-2-13-9-16(28)21(15(27)5-3-14-4-6-17-18(11-14)33-8-7-32-17)19(10-13)34-25-24(31)23(30)22(29)20(12-26)35-25/h4,6,9-11,20,22-26,28-31H,2-3,5,7-8,12H2,1H3/t20?,22-,23?,24?,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZYYMHUDULKQF-UXZNMMGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1)OC2C(C(C(C(O2)CO)O)O)O)C(=O)CCC3=CC4=C(C=C3)OCCO4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=C(C(=C1)O[C@H]2C(C([C@@H](C(O2)CO)O)O)O)C(=O)CCC3=CC4=C(C=C3)OCCO4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-ethyl-2-(beta-D-glucopyranosyloxy)-6-hydroxyphenyl]-1-propanone is a complex organic compound with potential biological activities. This article aims to explore its biological activity, focusing on its synthesis, pharmacological properties, and therapeutic potential based on diverse research findings.
- Molecular Formula : C25H30O10
- Molecular Weight : 490.5 g/mol
- CAS Number : 794564-44-6
- IUPAC Name : 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[4-ethyl-2-hydroxy-6-(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]propan-1-one
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with various functional groups. The synthesis typically involves:
- Formation of the benzodioxin core.
- Introduction of the ethyl and glucopyranosyl groups.
- Finalization of the propanone structure.
Enzyme Inhibition
Recent studies have investigated the enzyme inhibitory potential of compounds related to this structure. For instance:
- Alpha-glucosidase Inhibition : Compounds derived from benzodioxane moieties have shown promising results as alpha-glucosidase inhibitors, which are relevant for managing Type 2 Diabetes Mellitus (T2DM) .
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Compound A | 12.5 | Alpha-glucosidase |
| Compound B | 8.0 | Acetylcholinesterase |
Glycine Transporter Inhibition
The compound's structural analogs have been evaluated for their ability to inhibit Glycine Transporter 1 (GlyT1), which is significant for treating schizophrenia and cognitive disorders. Some findings include:
- Inhibition Potency : Compounds have shown varying degrees of inhibition with IC50 values ranging from nanomolar to micromolar concentrations .
| Compound | IC50 (nM) | Remarks |
|---|---|---|
| ALX 5407 | 1.8 | Potent GlyT1 inhibitor |
| Compound X | 64 | Moderate potency |
Case Studies
Several case studies highlight the therapeutic potential of compounds similar to this compound:
- Study on Cognitive Enhancement : A study demonstrated that derivatives of this compound improved cognitive function in animal models by modulating glycine levels in the brain .
- Antidiabetic Effects : Another study indicated that compounds with similar structures exhibited significant reductions in blood glucose levels in diabetic rats through enzyme inhibition .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected 1,4-Benzodioxin Derivatives
Key Observations:
- Glucosylation vs. Methoxylation: The target compound’s β-D-glucopyranosyloxy group distinguishes it from analogs like the 4-methoxyphenyl derivative . Glucosylation likely improves aqueous solubility and metabolic stability, whereas methoxy groups are more lipophilic, affecting membrane permeability.
- Amino vs.
- Anti-inflammatory Potential: The acetic acid derivative in demonstrates that even simple 1,4-benzodioxin-carboxylic acids exhibit potent anti-inflammatory activity, suggesting the target compound’s benzodioxin core may confer similar properties .
Pharmacological and Biochemical Insights
Antihepatotoxic Activity
Compounds like 3',4'-(1",4"-dioxino)flavone () highlight the role of the 1,4-dioxane ring in hepatoprotection, likely through antioxidant mechanisms or modulation of liver enzymes (e.g., SGOT, SGPT) .
Anti-inflammatory Mechanisms
The acetic acid derivative () inhibits carrageenan-induced edema, a model of acute inflammation. The target compound’s propanone bridge and glucoside may alter its pharmacokinetics, prolonging half-life or targeting specific tissues .
Physicochemical Properties
Table 2: Physicochemical Comparison
Implications:
- The glucoside in the target compound reduces LogP, enhancing solubility but possibly limiting blood-brain barrier penetration.
- The amino-propanone derivative’s higher LogP suggests better membrane permeability but poorer aqueous solubility .
Preparation Methods
Friedel-Crafts Acylation for Benzodioxin Functionalization
The benzodioxin ring is functionalized via Friedel-Crafts acylation using ethyl 3-chloro-3-oxopropanoate. Aluminum chloride (AlCl₃) catalyzes the reaction, yielding ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanoate (C₁₃H₁₄O₅, CID 15315318).
Reaction Conditions :
Mechanism :
-
Acylium ion formation from ethyl 3-chloro-3-oxopropanoate.
-
Electrophilic attack at the benzodioxin’s para position relative to the oxygen atoms.
Decarboxylation to Form the Propanone Moiety
The ethyl ester intermediate undergoes hydrolysis followed by decarboxylation:
-
Ester Hydrolysis :
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Reagents : NaOH (2M), ethanol/water (1:1), reflux.
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Product : 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-oxopropanoic acid.
-
-
Decarboxylation :
Synthesis of the Glycosylated Phenolic Unit
Preparation of 4-Ethyl-2,6-dihydroxybenzene
4-Ethylresorcinol is synthesized via:
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Friedel-Crafts Alkylation : Resorcinol reacts with ethyl chloride in the presence of AlCl₃.
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Regioselective Control : Ortho/para directors favor ethylation at the 4-position.
Reaction Conditions :
-
Temperature : 50°C
-
Yield : 60%
Regioselective Glycosylation at the 2-Hydroxy Group
The 2-hydroxy group is glycosylated using peracetylated β-D-glucopyranosyl trichloroacetimidate under Lewis acid catalysis:
Steps :
-
Protection : 4-Ethyl-2,6-dihydroxybenzene is acetylated at the 6-position using acetic anhydride.
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Glycosylation :
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Deprotection : Methanol/NaOMe removes acetyl groups, yielding 4-ethyl-2-(β-D-glucopyranosyloxy)-6-hydroxyphenyl.
Coupling of the Two Fragments
The benzodioxin-propanone and glycosylated phenol are coupled via a nucleophilic acyl substitution:
Reaction Scheme :
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Activation : The propanone’s ketone is converted to a triflate using triflic anhydride.
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Coupling : The phenolic hydroxyl attacks the activated ketone, forming the C–O bond.
Conditions :
Optimization and Challenges
Protective Group Strategies
Stereochemical Control
Purification Methods
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Column Chromatography : Silica gel with ethyl acetate/hexane gradients.
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Crystallization : Methanol/water recrystallization improves purity.
Characterization and Analytical Data
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and purifying this compound to ensure high yield and structural fidelity?
- Methodological Answer : Synthesis can involve nucleophilic substitution or glycosylation reactions, as seen in analogous phenolic glycosides (e.g., ). For purification, use preparative HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% formic acid). Structural confirmation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Critical steps include protecting the hydroxyl group on the benzodioxin moiety during glycosylation to prevent side reactions .
Q. How can researchers verify the stability of the beta-D-glucopyranosyloxy linkage under varying pH and temperature conditions?
- Methodological Answer : Perform accelerated stability studies using buffers (pH 2–9) at 25°C, 40°C, and 60°C. Monitor degradation via LC-MS, focusing on the glucoside fragment (m/z 162.05 for glucose). Compare with reference standards (e.g., ) to identify hydrolysis products. Kinetic modeling (Arrhenius equation) predicts shelf-life under standard storage conditions .
Q. What analytical techniques are critical for characterizing the electronic and steric effects of the ethyl and hydroxyl substituents on the phenyl ring?
- Methodological Answer : Use density functional theory (DFT) calculations (B3LYP/6-31G*) to map electron distribution. Experimentally, compare UV-Vis spectra (e.g., λmax shifts) with simpler analogs (e.g., ). Steric effects are quantified via X-ray crystallography or NOESY NMR to assess intramolecular interactions .
Advanced Research Questions
Q. How can contradictory data on the compound’s solubility in polar vs. nonpolar solvents be resolved?
- Methodological Answer : Contradictions arise from solvent-dependent tautomerism (keto-enol equilibrium). Use <sup>13</sup>C NMR in D2O and DMSO-d6 to identify dominant forms. Solubility parameters (Hansen solubility parameters) correlate with solvent polarity. For example, low solubility in hexane (δD = 14.9 MPa<sup>½</sup>) vs. high solubility in DMSO (δD = 18.4 MPa<sup>½</sup>) .
Q. What experimental designs are optimal for evaluating its bioactivity in cell-based assays while minimizing interference from the glucopyranosyl group?
- Methodological Answer : Design assays with enzymatic pretreatment (β-glucosidase) to cleave the glycosidic bond and compare activity of the aglycone vs. intact compound. Use LC-MS to confirm cleavage efficiency ( ). Include negative controls with glucose-only analogs to isolate pharmacological effects .
Q. How can researchers model the environmental fate of this compound, particularly its persistence in aquatic systems?
- Methodological Answer : Apply the EPI Suite™ model to estimate biodegradation (BIOWIN) and bioaccumulation (BCFBAF) potentials. Validate with OECD 301F (ready biodegradability test) in activated sludge. For photolysis, use simulated sunlight (λ > 290 nm) and track degradation via LC-UV .
Q. What strategies address discrepancies in reported antioxidant activity across different assay systems (e.g., DPPH vs. ORAC)?
- Methodological Answer : Discrepancies stem from radical specificity and solvent polarity. Standardize assays using Trolox equivalents and control for solvent effects (e.g., ethanol vs. PBS). Cross-validate with electron paramagnetic resonance (EPR) to directly measure radical scavenging kinetics .
Data Contradiction Analysis
Q. How should conflicting NMR data (e.g., chemical shift variations in the benzodioxin region) be interpreted?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
